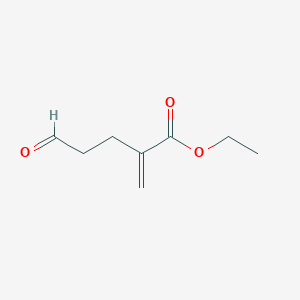

Ethyl 2-methylene-5-oxopentanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methylidene-5-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-3-11-8(10)7(2)5-4-6-9/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGZIYHTBCPVLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)CCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatives and Functionalized Analogs of Ethyl 2 Methylene 5 Oxopentanoate

Synthesis of Spiroketals and Other Cyclic Derivatives

The structure of ethyl 2-methylene-5-oxopentanoate, featuring a ketone and an α,β-unsaturated ester, presents opportunities for the synthesis of various cyclic derivatives. One notable class of cyclic compounds that could potentially be synthesized is spiroketals. Spiroketals are bicyclic systems containing two rings joined by a central spiro atom, which is a quaternary carbon atom double-bonded to two oxygen atoms.

While direct synthesis of spiroketals from this compound is not extensively documented, the general principles of spiroketal formation can be applied. Typically, spiroketalization involves the intramolecular reaction of a dihydroxy ketone or a related precursor. For this compound, this would necessitate the introduction of a second hydroxyl group. This could be achieved through various synthetic transformations, such as the reduction of the ketone and subsequent dihydroxylation of the double bond, or through an aldol-type reaction with a protected hydroxy-aldehyde followed by deprotection and cyclization.

Another approach to cyclic derivatives involves the participation of the α,β-unsaturated system in cycloaddition reactions. For instance, a Diels-Alder reaction with a suitable diene could lead to the formation of a six-membered ring, incorporating the double bond of the this compound as the dienophile. The resulting cyclic adduct would contain both the ketone and ester functionalities, allowing for further synthetic manipulations.

Functionalization via the Ketone and Ester Groups

The ketone and ester functional groups in this compound are key sites for chemical modifications, allowing for the introduction of a wide range of functionalities. The reactivity of these groups can be selectively targeted based on the choice of reagents and reaction conditions.

The ketone carbonyl group can undergo nucleophilic addition reactions. Strong nucleophiles, such as Grignard reagents or organolithium compounds, are expected to add to the carbonyl carbon in a 1,2-addition fashion, yielding tertiary alcohols after workup. Softer nucleophiles, on the other hand, may favor 1,4-conjugate addition to the α,β-unsaturated system.

The ester group can be functionalized through several classic reactions. Hydrolysis of the ethyl ester, typically under acidic or basic conditions, would yield the corresponding carboxylic acid. This carboxylic acid can then be converted into other functional groups, such as acid chlorides or amides, through standard procedures. Amidation, the reaction of the ester with an amine, can be used to introduce nitrogen-containing moieties into the molecule, potentially leading to compounds with interesting biological activities.

| Functional Group | Reaction Type | Potential Reagents | Potential Product |

| Ketone | 1,2-Nucleophilic Addition | Grignard Reagents (R-MgBr), Organolithium Reagents (R-Li) | Tertiary Alcohol |

| Ketone | Reduction | Sodium Borohydride (NaBH4), Lithium Aluminum Hydride (LiAlH4) | Secondary Alcohol |

| α,β-Unsaturated System | 1,4-Conjugate Addition (Michael Addition) | Soft Nucleophiles (e.g., Gilman reagents, enamines, thiols) | Functionalized Pentanoate |

| Ester | Hydrolysis | Acid (e.g., HCl, H2SO4), Base (e.g., NaOH, KOH) | Carboxylic Acid |

| Ester | Transesterification | Alcohol (R'-OH) in the presence of an acid or base catalyst | Different Ester (R' ester) |

| Ester | Amidation | Amine (R'R''NH) | Amide |

| Ester | Reduction | Strong reducing agents (e.g., LiAlH4) | Diol |

Development of L-γ-Methyleneglutamic Acid Derivatives

L-γ-Methyleneglutamic acid is a naturally occurring amino acid analog that has garnered significant interest due to its biological activities. This compound represents a potential synthetic precursor to L-γ-methyleneglutamic acid and its derivatives, although the direct conversion has not been extensively reported.

An efficient synthetic route to L-γ-methyleneglutamine and its amide derivatives has been developed starting from L-pyroglutamic acid. nih.govnih.gov This synthesis involves the introduction of the methylene (B1212753) group at the γ-position of the pyroglutamate (B8496135) ring system, followed by ring opening to afford the desired product. nih.gov Given the structural similarities, it is conceivable that this compound could be transformed into an intermediate suitable for a similar synthetic pathway. This would likely involve the stereoselective introduction of an amino group or a precursor to an amino group at the α-position of the ester.

The development of synthetic routes to L-γ-methyleneglutamic acid derivatives is of considerable importance, as these compounds have shown promise as selective anticancer agents. nih.govnih.gov For instance, certain amide derivatives of L-γ-methyleneglutamic acid have demonstrated efficacy in arresting the growth of various breast cancer cell lines. nih.gov

Incorporation into Complex Molecular Architectures (e.g., Haptens)

The reactive functionalities of this compound make it a suitable candidate for incorporation into more complex molecular architectures, such as haptens. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein. The synthesis of hapten-carrier conjugates is a key step in the development of immunoassays and vaccines.

The α,β-unsaturated system in this compound is a prime site for conjugation to carrier molecules. The electrophilic β-carbon of the Michael acceptor system can react with nucleophilic residues on the surface of a protein, such as the thiol group of cysteine or the amino group of lysine, to form a stable covalent bond. This reaction, known as a Michael addition, is a common strategy for protein modification and hapten conjugation.

While the direct use of this compound as a hapten is not well-documented, the principles of its reactivity are analogous to those of other known haptens. For example, 2-phenyl-4-ethoxymethylene-5(4H)-oxazolone is a classic hapten that reacts with amino acids and proteins via displacement of the ethoxy group, a reaction that also involves a reactive α,β-unsaturated system. nih.gov The ability to functionalize the ketone and ester groups of this compound further expands its potential for creating diverse hapten structures with varying properties.

Computational and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

The three-dimensional arrangement of atoms in ethyl 2-methylene-5-oxopentanoate is crucial for its reactivity. Quantum chemical calculations, particularly using Density Functional Theory (DFT) and ab initio methods, are instrumental in determining the molecule's most stable conformations.

The conformational landscape of esters has been a subject of theoretical investigation. researchgate.netimperial.ac.ukresearchgate.net For the ester group in this compound, the s-cis and s-trans conformations regarding the C-O single bond are of primary interest. In the s-cis conformation, the carbonyl oxygen and the alkoxy group are on the same side of the C-O bond, a conformation often preferred for esters. imperial.ac.uk Theoretical calculations can precisely determine the energy difference between these conformers. For instance, studies on similar small molecules often employ methods like MP2/6-311++G(d,p) to calculate the Gibbs free energy of different conformational isomers. researchgate.net A benchmark study evaluating various quantum chemistry methods found that for conformational analysis, methods like M06-2X/6-311+G(2df,2p) provide good accuracy in energy calculations. nih.gov

The presence of the methylene (B1212753) group and the oxopentanoate chain introduces additional rotational freedom. A full conformational analysis would involve scanning the potential energy surface by systematically rotating around each single bond to identify all local minima and the transition states connecting them. Such an analysis would reveal the most likely shapes the molecule adopts in solution.

Table 1: Representative Theoretical Methods for Conformational Analysis

| Method | Basis Set | Application |

| B3LYP | 6-31G* | Geometry Optimization |

| M06-2X | 6-311+G(2df,2p) | Single-Point Energy Calculation |

| MP2 | 6-311++G(d,p) | High-Accuracy Energy and Geometry |

This table presents common combinations of theoretical methods and basis sets used in computational chemistry for conformational analysis of organic molecules.

Reaction Mechanism Elucidation using DFT and Ab Initio Methods

This compound can participate in a variety of reactions, with Michael additions and Baylis-Hillman reactions being of particular interest due to the activated alkene. DFT and ab initio methods are pivotal in mapping out the reaction pathways, identifying transition states, and calculating activation barriers, thereby elucidating the reaction mechanism. acs.orgnih.govnih.gov

For instance, in a Michael addition, a nucleophile attacks the β-carbon of the α,β-unsaturated system. Computational studies on the aza-Michael addition to ethyl acrylate (B77674) have shown that the reaction can proceed through different pathways, such as a 1,2-addition or a 1,4-addition. acs.orgresearchgate.net These studies, using methods like M06-2X/6-311+G(d,p), have revealed that the mechanism can be influenced by factors such as the nature of the nucleophile and the presence of substituents. acs.orgresearchgate.net

Similarly, the mechanism of the Baylis-Hillman reaction, which involves the coupling of an activated alkene with an electrophile, has been extensively studied computationally. nih.govnih.govwikipedia.orgorganic-chemistry.orgprinceton.edu These studies have identified the key zwitterionic intermediate formed from the addition of a nucleophilic catalyst (like DABCO) to the alkene. wikipedia.orgprinceton.edu The subsequent steps, including the addition to the electrophile and a rate-limiting proton transfer, have been characterized through the calculation of transition state energies. nih.govwikipedia.org

Table 2: Calculated Parameters for Reaction Mechanism Studies (Hypothetical for this compound based on similar systems)

| Reaction Type | Computational Method | Key Finding |

| Michael Addition | M06-2X/6-311+G(d,p) | Identification of zwitterionic intermediates and amine-assisted proton transfer. acs.orgresearchgate.net |

| Baylis-Hillman | DFT (e.g., B3LYP) | Elucidation of the role of the catalyst and the rate-determining proton transfer step. nih.govnih.gov |

This table illustrates the type of information that can be obtained from computational studies of reactions involving α,β-unsaturated systems.

Prediction of Spectroscopic Properties and Reactivity Parameters

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be used to interpret experimental spectra. For this compound, this includes NMR and IR spectra.

The 13C NMR chemical shifts of α,β-unsaturated carbonyl compounds are particularly sensitive to the electronic environment. netlify.appnih.gov The β-carbon is typically deshielded due to the electron-withdrawing nature of the carbonyl group. netlify.app Computational methods can predict these chemical shifts with good accuracy, aiding in the structural elucidation and characterization of the molecule. researchgate.net Studies have shown a correlation between the calculated 13C NMR shift of the β-carbon and the reactivity of the Michael acceptor. nih.gov Similarly, 17O NMR chemical shifts of α,β-unsaturated carbonyl compounds have been shown to correlate with the electrophilicity of the carbonyl group. mdpi.comresearchgate.net

Reactivity parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity. mdpi.com For a Michael acceptor like this compound, the LUMO is expected to be localized on the α,β-unsaturated system, indicating its susceptibility to nucleophilic attack. The electrostatic potential can also be calculated to identify electron-rich and electron-poor regions of the molecule, further predicting sites of electrophilic and nucleophilic attack. mdpi.com

Table 3: Predicted Spectroscopic and Reactivity Data (Illustrative)

| Property | Predicted Value/Trend | Significance |

| 13C NMR (β-carbon) | Downfield shift | Indicates an electron-deficient carbon, prone to nucleophilic attack. netlify.appnih.gov |

| IR (C=O stretch) | Two distinct frequencies | Corresponding to the ester and ketone carbonyl groups. |

| LUMO Energy | Low | Suggests a good electron acceptor, characteristic of a Michael acceptor. |

This table provides examples of how computational chemistry can predict spectroscopic and electronic properties to understand the reactivity of this compound.

Molecular Dynamics Simulations related to Reactivity

Molecular dynamics (MD) simulations can provide a dynamic picture of the behavior of this compound in a solvent, which is crucial for understanding its reactivity. nih.govamanote.com MD simulations model the movement of atoms over time, taking into account intermolecular forces between the solute and solvent molecules.

For reactions in solution, MD simulations can be used to study the solvation structure around the molecule, which can significantly influence reaction rates. For example, in a Michael addition, the solvent can stabilize charged intermediates and transition states. acs.orgresearchgate.net MD simulations can also be used to calculate diffusion coefficients, which are important for understanding reaction kinetics in solution. researchgate.net

While large-scale reactive MD simulations are computationally intensive, they can provide detailed insights into reaction mechanisms, especially for complex processes like polymerization. researchgate.netresearchgate.net For a molecule like this compound, which contains a polymerizable acrylic moiety, reactive MD could, in principle, be used to study its polymerization behavior. researchgate.netresearchgate.net

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Spectroscopic Methodologies for Structural Elucidation of Intermediates and Products

Spectroscopic techniques are indispensable for probing the molecular structure of ethyl 2-methylene-5-oxopentanoate. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic connectivity, functional groups, and electronic environment can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced 2D NMR techniques are essential for assembling the complete molecular puzzle of a multifunctional compound like this compound.

Two-dimensional NMR experiments correlate signals within the same nucleus type (homonuclear) or between different nuclei (heteronuclear), revealing through-bond or through-space connectivities. For this compound, key 2D NMR experiments would include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It would be used to trace the proton network from the ethyl group through the aliphatic chain of the molecule. For instance, the correlation between the protons on C4 and C3 would be clearly visible.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These heteronuclear experiments correlate directly bonded proton and carbon atoms. This is crucial for assigning each carbon signal to its attached proton(s). The distinct signals of the vinylidene (=CH₂) protons would be correlated to the C2 carbon, and the methylene (B1212753) protons of the ethyl group to their corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear experiment reveals couplings between protons and carbons separated by two or three bonds. This is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, HMBC would show correlations from the vinylidene protons to the ester carbonyl carbon (C1) and the C3 carbon, confirming the core structure. It would also link the protons on C4 to the ketone carbonyl carbon (C5).

Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in the solid phase, such as crystalline intermediates, polymers derived from the monomer, or the compound immobilized on a solid support. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR measures these interactions, providing detailed information on local structure, conformation, and dynamics in the solid state.

Table 1: Hypothetical 2D NMR Correlations for this compound

| Proton Signal (¹H) | COSY Correlations (¹H) | HMBC Correlations (¹³C) |

|---|---|---|

| =CH₂ (vinylidene protons) | - | C1 (Ester C=O), C3 |

| -CH₂- (C3 protons) | -CH₂- (C4 protons) | C1 (Ester C=O), C2, C4, C5 (Ketone C=O) |

| -CH₂- (C4 protons) | -CH₂- (C3 protons) | C2, C3, C5 (Ketone C=O) |

| -CH₃ (Ketone methyl) | - | C4, C5 (Ketone C=O) |

| -O-CH₂- (Ethyl ester) | -CH₃ (Ethyl ester) | C1 (Ester C=O) |

| -CH₃ (Ethyl ester) | -O-CH₂- (Ethyl ester) | C1 (Ester C=O), -O-C H₂- |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula with high confidence. This is critical for confirming the identity of this compound and distinguishing it from potential isomers.

Beyond simple mass determination, HRMS is a key tool for gaining mechanistic insights by analyzing fragmentation patterns. When the molecule is ionized in the mass spectrometer, it breaks apart in predictable ways based on its structure. Common fragmentation pathways for ketones include alpha-cleavage and the McLafferty rearrangement. youtube.comyoutube.com For esters, characteristic losses of the alkoxy group or the entire ester group are observed. nih.gov

For this compound, key fragmentation pathways would include:

Alpha-cleavage adjacent to the ketone carbonyl, leading to the loss of a methyl radical (•CH₃) or a •CH₂C(=O)CH₂CH=C(COOEt) radical.

McLafferty rearrangement , if applicable, involving the transfer of a gamma-hydrogen to the ketone oxygen, followed by cleavage.

Fragmentation of the ester group , such as the loss of an ethoxy radical (•OCH₂CH₃) or ethylene (B1197577) via McLafferty rearrangement from the ester portion.

By analyzing the exact masses of these fragments, the structure of the parent ion can be pieced together, providing powerful evidence for the proposed structure and helping to identify unknown intermediates or byproducts formed during the reaction. researchgate.netnih.gov

Table 2: Predicted HRMS Fragmentation for this compound (C₈H₁₂O₃, Exact Mass: 156.0786)

| Fragment Ion (m/z) | Possible Formula | Origin |

|---|---|---|

| 141.0553 | C₇H₉O₃⁺ | [M - CH₃]⁺ (Alpha-cleavage at ketone) |

| 128.0837 | C₇H₁₂O₂⁺ | [M - CO]⁺ or [M - C₂H₄]⁺ (McLafferty from ester) |

| 111.0708 | C₆H₁₁O₂⁺ | [M - OCH₂CH₃]⁺ (Loss of ethoxy group) |

| 99.0446 | C₅H₇O₂⁺ | Cleavage at C3-C4 bond |

| 85.0289 | C₄H₅O₂⁺ | Further fragmentation |

| 43.0184 | C₂H₃O⁺ | [CH₃CO]⁺ (Acylium ion from ketone) |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net These two techniques are often complementary.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes such as stretching and bending. Polar bonds, like carbonyl (C=O) groups, typically produce strong IR absorption bands. For this compound, the IR spectrum would be expected to show distinct, strong peaks for the two different carbonyl groups. The ester carbonyl stretch typically appears at a higher wavenumber (around 1735-1750 cm⁻¹) than the ketone carbonyl stretch (around 1715 cm⁻¹). pressbooks.pubopenstax.orgspectroscopyonline.com The C=C stretch of the methylene group would also be visible around 1640-1660 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). It is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C double bond, being relatively non-polar, would be expected to give a strong signal in the Raman spectrum. The C-C backbone and symmetric CH₂/CH₃ vibrations also produce characteristic Raman signals.

Together, IR and Raman provide a comprehensive vibrational fingerprint of the molecule, confirming the presence of the key ester, ketone, and alkene functionalities. researchgate.net

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| C=O (Ester) | Stretch | ~1740 | Strong | Medium |

| C=O (Ketone) | Stretch | ~1715 | Strong | Medium |

| C=C (Alkene) | Stretch | ~1650 | Medium | Strong |

| =C-H (Alkene) | Stretch | ~3080 | Medium | Medium |

| C-H (sp³) | Stretch | 2850-3000 | Medium-Strong | Medium-Strong |

| C-O (Ester) | Stretch | 1150-1250 | Strong | Weak |

Chromatographic Techniques for Reaction Purity and Component Separation

Chromatographic methods are essential for separating the components of a mixture, which is critical for monitoring reaction progress, assessing the purity of the final product, and isolating minor components for further analysis.

For complex reaction mixtures containing multiple volatile components (e.g., starting materials, products, byproducts, and isomers), one-dimensional gas chromatography may not provide sufficient resolution. Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. chemistry-matters.com

In GCxGC, the effluent from a primary GC column is continuously trapped, concentrated, and then rapidly re-injected onto a second, shorter column with a different stationary phase (e.g., non-polar followed by polar). intertek.com This results in a two-dimensional separation, where compounds are separated based on volatility in the first dimension and polarity in the second. The resulting data is displayed as a contour plot, where structurally related compounds often appear in ordered patterns. gcms.cz This technique would be invaluable for resolving this compound from structurally similar isomers or byproducts that might co-elute in a standard GC analysis, providing a much clearer picture of product purity. nih.gov

While GC-based methods are excellent for volatile compounds, many reactions involve or produce non-volatile or thermally unstable substances, such as oligomers, degradation products, or polar additives. Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for analyzing such compounds. polymersolutions.comorganomation.com

LC separates components in a liquid mobile phase based on their affinity for a solid stationary phase. The separated components are then ionized and detected by a mass spectrometer. usda.gov This hyphenated approach allows for both the separation and identification of non-volatile species in the reaction mixture. researchgate.net For the synthesis of this compound, LC-MS would be the method of choice for detecting and identifying any high-molecular-weight byproducts or polar impurities that are not amenable to GC analysis, ensuring a complete profile of the reaction mixture. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would provide invaluable information.

Hypothetical Crystallographic Data for this compound:

Since experimental data for the title compound is not available, the following table presents hypothetical, yet plausible, crystallographic parameters based on common organic molecules of similar size and complexity.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1002.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.150 |

Detailed Research Findings from Analogous Structures:

Studies on related α-methylene-γ-keto esters and Baylis-Hillman adducts demonstrate the power of X-ray crystallography. For instance, the solid-state structure of similar compounds reveals crucial details about intermolecular interactions, such as hydrogen bonding involving the keto and ester carbonyl groups, and π-stacking interactions between unsaturated systems. This information is vital for understanding the material's bulk properties and for designing crystal engineering strategies. For this compound, crystallographic data would confirm the planarity of the α,β-unsaturated system and provide precise bond lengths and angles for the entire molecule, offering insights into its conformational preferences in the solid state.

In-situ Monitoring of Chemical Reactions

The reactivity of this compound, particularly in polymerization and Michael addition reactions, necessitates the use of in-situ monitoring techniques to understand reaction kinetics, identify transient intermediates, and optimize reaction conditions.

Stopped-Flow Spectroscopy:

This technique is ideal for studying rapid reactions that are complete within milliseconds to seconds. For instance, the initial stages of a base-catalyzed Michael addition to this compound could be monitored. By rapidly mixing the reactants and passing them through a detection cell, changes in UV-Vis absorbance or fluorescence can be recorded over time. This would allow for the determination of the initial rate of reaction and provide insights into the formation of early-stage intermediates.

Real-Time NMR Spectroscopy:

For reactions that occur over a timescale of minutes to hours, real-time NMR is an exceptionally powerful tool. A reaction mixture can be prepared directly in an NMR tube and spectra acquired at regular intervals. This would allow for the direct observation of the disappearance of reactant signals (e.g., the vinyl protons of the methylene group) and the appearance of product signals.

Hypothetical Real-Time ¹H NMR Monitoring of a Michael Addition:

Imagine the reaction of this compound with a nucleophile like thiophenol. A real-time ¹H NMR experiment would likely show the following changes:

| Time (min) | Integration of Methylene Protons (δ ~6.0-6.5 ppm) | Integration of Product Protons (new signals) |

|---|---|---|

| 0 | 2.00 | 0.00 |

| 10 | 1.50 | 0.50 |

| 30 | 0.75 | 1.25 |

| 60 | 0.25 | 1.75 |

| 120 | <0.05 | ~2.00 |

This data would enable the calculation of reaction kinetics and the identification of any side products or intermediates that might accumulate during the reaction. In-situ NMR studies on the polymerization of functionalized methylene monomers have been crucial in understanding the polymerization mechanism and kinetics, and similar benefits would be expected for this compound. uliege.be

Applications As a Synthetic Building Block and Intermediate in Academic Research

Role in the Synthesis of Natural Product Analogs

Currently, there is limited specific information available in publicly accessible research documenting the direct application of ethyl 2-methylene-5-oxopentanoate in the total synthesis of natural products or their complex analogs. While its structural motifs are present in many natural products, its precise use as a starting material or key intermediate in this specific context is not widely reported.

Utility in the Preparation of Advanced Organic Materials

Similarly, the application of this compound in the synthesis of advanced organic materials, such as functional polymers or materials with specific electronic or optical properties, is not extensively documented in the available scientific literature. The potential for its use as a monomer in polymerization reactions exists due to its reactive double bond, but specific examples of this application are not readily found.

Contribution to Methodology Development in Organic Synthesis

A notable application of this compound is in the development of new synthetic methodologies, particularly in the context of the Baylis-Hillman reaction. The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde or ketone, catalyzed by a nucleophilic catalyst like a tertiary amine or phosphine.

In a documented example, this compound serves as the activated alkene in a Baylis-Hillman reaction with ethyl acrylate (B77674). This reaction, catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane), demonstrates the utility of this compound in forming complex, functionalized molecules. The reaction proceeds smoothly to yield diethyl 3-hydroxy-2,6-dimethyleneheptanedioate, showcasing the potential of this compound to act as a scaffold for building larger, more intricate structures. This specific transformation highlights its role in exploring and expanding the scope of the Baylis-Hillman reaction, a significant tool in the arsenal (B13267) of synthetic organic chemists for creating densely functionalized products.

Conclusion and Future Perspectives

Summary of Key Research Findings

Research into α-methylene carbonyl compounds, including ethyl 2-methylene-5-oxopentanoate, has yielded significant insights into their synthesis and reactivity. A notable advancement has been the development of a mild and convenient α-methylenation process utilizing α-ethyloxalyl derivatives, which has produced α-methylene lactones in yields ranging from 23% to 90%. nih.gov Studies on the reactivity of these compounds have explored their interaction with biological nucleophiles like cysteine, revealing that the rate of addition is not straightforwardly correlated with structural strain or the presence of neighboring functional groups. nih.gov This suggests a more complex interplay of factors governing their biological activity.

Furthermore, research has established efficient methods for producing α-alkenyl carbonyl compounds through the indium(III) tris(trifluoromethanesulfonate) [In(OTf)₃] catalyzed addition of active methylene (B1212753) compounds to unactivated alkynes. orgsyn.org This methodology is advantageous as it can be performed without a solvent and allows for the construction of quaternary carbon centers. orgsyn.org The synthesis of α-methyl and α-alkyl ketones from esters and alkenes via cyclopropanol (B106826) intermediates has also been demonstrated, offering a stereoselective route to these structures. rsc.org These findings collectively underscore the progress in synthesizing and understanding the fundamental reactivity of α-methylene oxopentanoates and related structures, paving the way for further exploration of their chemical space.

Emerging Trends and Challenges in Alpha-Methylene Oxopentanoate Chemistry

The field of α-methylene oxopentanoate chemistry is witnessing a surge of interest, driven by the biological significance of related natural products like α-methylene-γ-butyrolactones. york.ac.uknih.gov A primary trend is the development of more efficient and stereoselective synthetic methods. While significant progress has been made, achieving high levels of enantioselectivity and diastereoselectivity in the synthesis of complex α-methylene structures remains a considerable challenge. rsc.org The development of novel catalytic systems that can control the stereochemical outcome of the α-methylenation reaction is a key area of ongoing research. nih.gov

Another emerging trend is the exploration of greener and more sustainable synthetic routes. This includes the use of non-toxic and readily available starting materials, as well as the development of catalytic reactions that proceed under mild conditions with high atom economy. orgsyn.orgorganic-chemistry.org The use of organocatalysis, for instance, is gaining traction as a powerful tool for the enantioselective functionalization of esters. nih.gov However, challenges such as catalyst loading, turnover, and substrate scope still need to be addressed for these methods to be widely applicable. Furthermore, a deeper understanding of the reaction mechanisms is crucial for the rational design of new and improved synthetic strategies. acs.org

A significant challenge in this field is the inherent reactivity of the α-methylene group, which can lead to undesired side reactions and polymerization. Developing protective group strategies or in situ generation methods for the α-methylene moiety are important avenues of investigation to overcome this hurdle. The limited availability of diverse starting materials for the synthesis of substituted α-methylene oxopentanoates also presents a challenge that needs to be addressed to expand the accessible chemical diversity.

Potential for Novel Academic Discoveries and Synthetic Methodologies

The unique structural and electronic properties of α-methylene oxopentanoates offer fertile ground for novel academic discoveries. There is significant potential for the discovery of new chemical transformations that exploit the reactivity of the activated double bond. This could lead to the development of novel cycloaddition reactions, conjugate additions with a wider range of nucleophiles, and tandem reactions that allow for the rapid construction of molecular complexity from simple precursors.

The development of novel synthetic methodologies is a key area with immense potential. This includes the design of new catalysts, such as transition metal complexes or organocatalysts, that can enable previously inaccessible transformations or provide higher levels of selectivity. nih.govacs.org For instance, the application of isothiourea catalysis for the enantioselective α-alkylation of esters represents a promising approach that could be extended to the synthesis of α-methylene oxopentanoates. nih.gov Furthermore, exploring alternative one-carbon sources for the methylenation step could lead to more practical and safer synthetic protocols. nih.gov

There is also considerable potential for the discovery of new biologically active molecules within this class of compounds. Given that the α-methylene motif is a key pharmacophore in many natural products with potent biological activities, the synthesis and biological evaluation of novel α-methylene oxopentanoates could lead to the identification of new therapeutic agents. nih.govnih.gov The systematic exploration of the structure-activity relationships of these compounds could provide valuable insights for the design of new drugs. The intersection of synthetic chemistry, catalysis, and chemical biology will be crucial for unlocking the full potential of α-methylene oxopentanoate chemistry in the years to come.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.